- Efficient synthesis of tertiary amine by direct N-alkylation of secondary amine with carboxylic acid using Ni (0) encat catalystSynthetic Communications, 2018, 48(3), 267-277,
Cas no 91374-21-9 (Ropinirole)

Ropinirole structure
Nom du produit:Ropinirole
Ropinirole Propriétés chimiques et physiques
Nom et identifiant
-
- Ropinirole
- (Ropinirole )
- 2H-Indol-2-one, 4-[2-(dipropylamino)ethyl]-1,3-dihydro-
- 4-(2-Dipropylaminoethyl)-1,3-dihydroindol-2-one
- Ropinirole (as hydrochloride)
- ROPINIROLE INTERMEIDATES:
- Ropinirolum
- Unii-030pyr8953
- 4-[2-(Dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one (ACI)
- NP 201
- SKF 101468
- 4-(2-(Dipropylamino)ethyl)indolin-2-one
- NCGC00015893-03
- AB01563044_02
- BRD-K15933101-003-07-9
- Ropinirole (USAN/INN)
- CS-0009561
- 2H-Indol-2-one, 4-(2-(dipropylamino)ethyl)-1,3-dihydro-
- 4-(2-(di-n-propylamino)ethyl)-2(3H)-indolone
- Ropinirol (INN-Spanish)
- SKF-101468
- GTPL7295
- Lopac0_001101
- NCGC00015893-04
- 4-[2-(dipropylamino)ethyl]-3H-indol-2-ol
- G78293
- Tox21_110256_1
- ROPINIROLE [MI]
- Narapin
- 4-[2-(Dipropylamino)ethyl]2-indolinone
- NCGC00015893-01
- BRD-K15933101-003-01-2
- SR-01000076215-3
- 91374-21-9
- BCP09383
- ROPINIROLE [USAN]
- L000520
- Q420590
- NCGC00096064-02
- Ropitor (TN)
- CAS-91374-21-9
- Lopac-R-4152
- DTXSID8045195
- N04BC04
- CHEBI:8888
- NSC758917
- NCGC00096064-01
- EN300-708794
- Ropitor
- 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one
- NCGC00015893-02
- SCHEMBL35212
- ROPINIROLE [VANDF]
- 030PYR8953
- SDCCGSBI-0051070.P002
- NCGC00094373-12
- DB00268
- AB01563044_01
- BIDD:GT0826
- ropinirol
- 4-(2-(Dipropylamino)ethyl)-1,3-dihydro-2H-indol-2-one
- AKOS015843123
- HMS2093K04
- ROPINIROLE [INN]
- 4-[2-(dipropylamino)ethyl]-1,3-dihydroindol-2-one
- Ropinirol [INN-Spanish]
- Tox21_110256
- C07564
- 4-[2-(dipropylamino)ethyl]-2,3-dihydro-1h-indol-2-one
- CHEMBL589
- NSC 758917
- Ropinirolum (Latin)
- Ropinirolum (INN-Latin)
- CCG-205177
- Ropinirolum [INN-Latin]
- BDBM50020680
- NS00008049
- HY-B0623
- SB65618
- SK&F 101468
- HSDB 8252
- D08489
- Pharmakon1600-01505178
- NSC-758917
- Ropinirole [USAN:INN:BAN]
- BRD-K15933101-003-06-1
- NCGC00015893-06
- ROPINIROLE [WHO-DD]
- STL454344
- SPECTRUM1505178
- DTXCID6025195
- 4-[2-(dipropylamino)ethyl]-1.3-dihydro-2H-indol-2-one
- SK&F-101468
-
- MDL: MFCD00864147
- Piscine à noyau: 1S/C16H24N2O/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15/h5-7H,3-4,8-12H2,1-2H3,(H,17,19)
- La clé Inchi: UHSKFQJFRQCDBE-UHFFFAOYSA-N
- Sourire: O=C1CC2C(=CC=CC=2CCN(CCC)CCC)N1
Propriétés calculées
- Qualité précise: 267.23300
- Masse isotopique unique: 260.188863
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 19
- Nombre de liaisons rotatives: 7
- Complexité: 287
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'tautomères: 3
- Surface topologique des pôles: 32.3
- Charge de surface: 0
- Le xlogp3: Rien du tout
Propriétés expérimentales
- Couleur / forme: Cristallisation
- Dense: 1.04
- Point de fusion: 243-250 ºC
- Point d'ébullition: 410.5 °C at 760 mmHg
- Point d'éclair: 202 °C
- Indice de réfraction: 1.538
- Le PSA: 32.34000
- Le LogP: 2.98370
- Solubilité: Pas encore déterminé
Ropinirole Informations de sécurité
- Instructions de sécurité: S26; S36/37/39
- Terminologie du risque:R36/37/38
Ropinirole PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-708794-1.0g |
4-[2-(dipropylamino)ethyl]-2,3-dihydro-1H-indol-2-one |
91374-21-9 | 1g |
$0.0 | 2023-06-05 | ||
Aaron | AR01EFED-250mg |
ropinirole |
91374-21-9 | 97% | 250mg |
$135.00 | 2025-02-10 | |
Aaron | AR01EFED-5g |
ropinirole |
91374-21-9 | 97% | 5g |
$1061.00 | 2025-02-10 | |
Key Organics Ltd | BS-1020-1MG |
Ropinirole HCl |
91374-21-9 | >97% | 1mg |
£36.00 | 2025-02-08 | |
A2B Chem LLC | AX51657-1g |
Ropinirole |
91374-21-9 | 97% | 1g |
$206.00 | 2024-07-18 | |
A2B Chem LLC | AX51657-5g |
Ropinirole |
91374-21-9 | 97% | 5g |
$532.00 | 2024-07-18 | |
Aaron | AR01EFED-1g |
ropinirole |
91374-21-9 | 97% | 1g |
$375.00 | 2025-02-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1079561-5g |
Ropinirole |
91374-21-9 | 98% | 5g |
¥5882.00 | 2024-04-25 | |
1PlusChem | 1P01EF61-250mg |
Ropinirole |
91374-21-9 | ≥97% | 250mg |
$110.00 | 2024-04-20 | |
Key Organics Ltd | BS-1020-10MG |
Ropinirole HCl |
91374-21-9 | >97% | 10mg |
£51.00 | 2025-02-08 |
Ropinirole Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Toluene ; 0 - 5 °C
1.2 Catalysts: Nickel ; 5 °C → 30 °C
1.3 30 °C → 80 °C
1.4 Reagents: Sodium borohydride ; 80 °C; 3 h, 80 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8
1.2 Catalysts: Nickel ; 5 °C → 30 °C
1.3 30 °C → 80 °C
1.4 Reagents: Sodium borohydride ; 80 °C; 3 h, 80 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Solvents: Water ; 5 h, reflux
Référence
- Process for preparation of Ropinirole hydrochloride from benzeneethanol, China, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Référence
- A convenient synthesis of 4-(2-hydroxyethyl)indolin-2-one, a useful intermediate for the preparation of both dopamine receptor agonists and protein kinase inhibitorsMonatshefte fuer Chemie, 2014, 145(7), 1139-1144,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ; 15 min, rt
1.2 Solvents: Dichloromethane ; 15 min, rt
1.2 Solvents: Dichloromethane ; 15 min, rt
Référence
- Synthesis and Pharmacological Evaluation of Dual Acting Ligands Targeting the Adenosine A2A and Dopamine D2 Receptors for the Potential Treatment of Parkinson's DiseaseJournal of Medicinal Chemistry, 2015, 58(2), 718-738,
Synthetic Routes 5
Conditions de réaction
1.1 Solvents: Dichloromethane ; 5 min, rt
1.2 Reagents: Acetic acid ; 10 min, rt
1.3 Reagents: Sodium cyanoborohydride ; 1.5 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ; rt
1.2 Reagents: Acetic acid ; 10 min, rt
1.3 Reagents: Sodium cyanoborohydride ; 1.5 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ; rt
Référence
- The development of a short route to the API ropinirole hydrochlorideOrganic & Biomolecular Chemistry, 2015, 13(42), 10532-10539,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ; 15 min, rt
Référence
- Investigation of novel ropinirole analogues: synthesis, pharmacological evaluation and computational analysis of dopamine D2 receptor functionalized congeners and homobivalent ligandsMedChemComm, 2014, 5(7), 891-898,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: 3H-1,2-Benziodoxol-3-one, 1-fluoro- Solvents: 1,4-Dioxane , Water ; 5 - 6 h, 140 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
- Synthesis of 2-Oxindoles from Substituted Indoles by Hypervalent-Iodine OxidationEuropean Journal of Organic Chemistry, 2018, 2018(12), 1437-1442,
Synthetic Routes 8
Conditions de réaction
Référence
- Product class 13: indole and its derivativesScience of Synthesis, 2001, 10, 361-652,
Ropinirole Raw materials
- 4-2-(4-Methylphenyl)sulfonyloxyethyl-1,3-dihydroindol-2-one
- Benzeneacetic acid,2-[2-(dipropylamino)ethyl]-6-nitro-
- Desoxo-2-ene Ropinirole
- Ropinirole hydrochloride
- N-Despropyl Ropinirole
Ropinirole Preparation Products
Ropinirole Littérature connexe
-
Mingwei Zhou,Ke En,Yimin Hu,Yufang Xu,Hong C. Shen,Xuhong Qian RSC Adv. 2017 7 3741
-
Urmila Maitra,Lukasz Ciesla Med. Chem. Commun. 2019 10 867
-
Pasquale Linciano,Barbara De Filippis,Alessandra Ammazzalorso,Pasquale Amoia,Felisa Cilurzo,Marialuigia Fantacuzzi,Letizia Giampietro,Cristina Maccallini,Charlotte Petit,Rosa Amoroso Med. Chem. Commun. 2019 10 1892
-
Yinxiang Jian,Peng Liang,Xiaoyan Li,Huawu Shao,Xiaofeng Ma Org. Biomol. Chem. 2023 21 179
-
Zeshan Yousuf,Andrew K. Richards,Andrew N. Dwyer,Bruno Linclau,David C. Harrowven Org. Biomol. Chem. 2015 13 10532
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- 13220-46-7(4-methyl-2,3-dihydro-1H-indol-2-one)
- 106916-16-9(N-Despropyl Ropinirole)
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Fournisseurs recommandés
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:91374-21-9)Ropinirole

Pureté:98%
Quantité:Company Customization
Prix ($):Enquête